molecular formula C17H19N B1601541 cis-1-Isopropyl-2,3-diphenylaziridine CAS No. 71653-80-0

cis-1-Isopropyl-2,3-diphenylaziridine

Cat. No.: B1601541
CAS No.: 71653-80-0
M. Wt: 237.34 g/mol
InChI Key: QZCSIAPWHFXTLJ-JWTNVVGKSA-N
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Description

cis-1-Isopropyl-2,3-diphenylaziridine: is an organic compound with the molecular formula C17H19N It belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles This compound is characterized by the presence of an isopropyl group and two phenyl groups attached to the aziridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Isopropyl-2,3-diphenylaziridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of N-isopropyl-N-(2,3-diphenyl)amine with a suitable cyclizing agent. The reaction is often carried out in the presence of a base such as sodium hydroxide to facilitate the cyclization process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: cis-1-Isopropyl-2,3-diphenylaziridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aziridine ring into amines or other reduced forms.

    Substitution: The phenyl groups and the isopropyl group can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.

Scientific Research Applications

cis-1-Isopropyl-2,3-diphenylaziridine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-1-Isopropyl-2,3-diphenylaziridine involves its interaction with specific molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential biological activities, such as inhibiting enzymes or interacting with DNA. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

    trans-1-Isopropyl-2,3-diphenylaziridine: This is a stereoisomer of cis-1-Isopropyl-2,3-diphenylaziridine with different spatial arrangement of the substituents.

    1-Methyl-2,3-diphenylaziridine: A similar compound with a methyl group instead of an isopropyl group.

    1-Ethyl-2,3-diphenylaziridine: Another related compound with an ethyl group.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of an isopropyl group. This configuration can influence its reactivity and interactions with other molecules, making it distinct from its analogs. The cis configuration may also impart different physical and chemical properties compared to the trans isomer.

Properties

IUPAC Name

(2R,3S)-2,3-diphenyl-1-propan-2-ylaziridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N/c1-13(2)18-16(14-9-5-3-6-10-14)17(18)15-11-7-4-8-12-15/h3-13,16-17H,1-2H3/t16-,17+,18?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCSIAPWHFXTLJ-JWTNVVGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(C1C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1[C@H]([C@H]1C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476326
Record name AG-G-81017
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71653-80-0
Record name AG-G-81017
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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